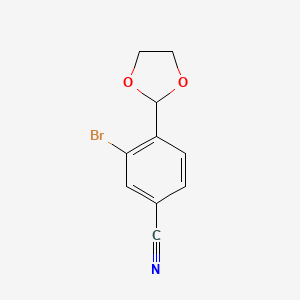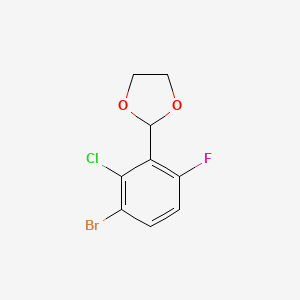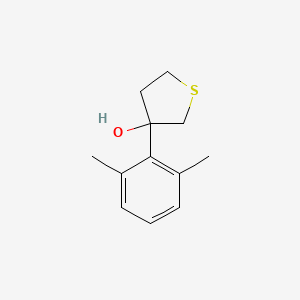
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol, commonly referred to as 2-(2,6-Dimethylphenyl)-3-methyl-butanol or 2,6-Dimethylphenyl-3-methylbutanol, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a faint odor and is soluble in most organic solvents. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, fragrances, and other materials.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol has a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a solvent in chromatography, and as a starting material in the synthesis of pharmaceuticals and fragrances. It is also used in the synthesis of a variety of other compounds, including dyes, adhesives, and surfactants.
Mecanismo De Acción
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol acts as a nucleophile in organic reactions. It is able to donate electrons to form a covalent bond with an electrophile, such as an alkyl halide or an aldehyde or ketone. This covalent bond formation is the basis for the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol has several advantages for use in laboratory experiments. It is a colorless liquid with a faint odor, making it easy to work with. It is also soluble in most organic solvents, making it easy to dissolve. Additionally, it is relatively inexpensive and readily available. The main limitation of this compound is that it is not very reactive. This can make it difficult to use in certain reactions.
Direcciones Futuras
There are several possible future directions for the use of 2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol. It could be used as a starting material in the synthesis of more complex compounds, such as pharmaceuticals and fragrances. It could also be used as a solvent in chromatography, as a reagent in organic synthesis, or as a starting material in the synthesis of dyes, adhesives, and surfactants. Additionally, it could be used in the development of new synthetic methods or in the development of new catalysts. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis. The Grignard reaction is the most common method for synthesizing this compound. This reaction involves the reaction of an alkyl halide with magnesium metal to form an organomagnesium compound. The organomagnesium compound then reacts with an aldehyde or ketone to form an alcohol. The Wittig reaction is another method of synthesizing this compound. This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The alkene can then be reacted with an alcohol to form the desired alcohol. The Williamson ether synthesis is a third method of synthesizing this compound. This reaction involves the reaction of an alkoxide with an alkyl halide to form an ether.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-10(3)7-6-8-11(12)4/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFLONRGYBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














